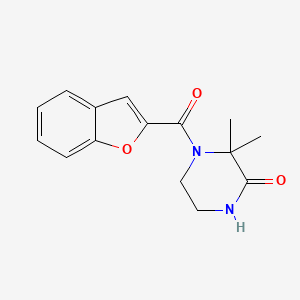

4-(1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one is a complex organic compound that features a benzofuran moiety attached to a piperazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one typically involves the following steps:

Formation of Benzofuran-2-carbonyl Chloride: Benzofuran-2-carboxylic acid is reacted with thionyl chloride to form benzofuran-2-carbonyl chloride.

Coupling Reaction: The benzofuran-2-carbonyl chloride is then reacted with 3,3-dimethylpiperazine in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Hydrolysis of the Piperazinone Ring

The cyclic amide (lactam) in piperazinone is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Strong acids (e.g., HCl, H2SO4) can protonate the lactam oxygen, leading to ring opening and formation of a dicarboxylic acid derivative.

-

Basic Hydrolysis : Bases like NaOH may deprotonate the amide nitrogen, facilitating nucleophilic attack by water to yield a diamino dicarboxylate .

Key Factors :

-

Steric hindrance from the 3,3-dimethyl groups may slow hydrolysis compared to non-substituted piperazinones .

-

Typical conditions for lactam hydrolysis involve prolonged heating (80–100°C) with concentrated acids or bases .

Transamidation of the Benzofuran Carbonyl Amide

The benzofuran-2-carbonyl group, attached to the piperazinone nitrogen, may undergo transamidation with primary or secondary amines. For example:

-

Reaction with Piperidine : In a THF solution, the amide bond could react with piperidine to form a new substituted amide, as demonstrated in analogous benzofuran carboxamide systems .

Example Data (Analogous Reaction):

| Amine | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| Piperidine | 94 | 1 | |

| Morpholine | 97 | 6 | |

| Tryptamine | 56 | 4 |

Mechanistic Insight :

Transamidation proceeds via nucleophilic attack on the carbonyl carbon, facilitated by Lewis acids or elevated temperatures .

Electrophilic Aromatic Substitution on Benzofuran

The benzofuran ring’s electron-rich furan oxygen allows electrophilic substitution. The 2-carbonyl group directs electrophiles to the C5 position (meta to the carbonyl) .

Potential Reactions :

-

Nitration : HNO3/H2SO4 introduces a nitro group at C5.

-

Halogenation : Br2/FeBr3 yields 5-bromo derivatives.

Example :

In Claisen-Schmidt condensations, benzofuran-2-carbonyl derivatives react with aldehydes to form chalcone-like structures .

Functionalization of Piperazinone Nitrogens

The secondary amine in the piperazinone ring (if accessible) can undergo alkylation or acylation:

-

Alkylation : Reaction with methyl iodide or benzyl bromide in the presence of a base (e.g., K2CO3) forms N-alkylated derivatives .

-

Acylation : Acetyl chloride or acetic anhydride generates acylated products .

Steric Considerations :

The 3,3-dimethyl groups may hinder reactions at the adjacent nitrogen, necessitating forcing conditions .

Reduction of Carbonyl Groups

-

Amide Reduction : LiAlH4 or BH3·THF reduces the benzofuran carbonyl to a methylene group, converting the amide to a secondary amine .

-

Lactam Reduction : Catalytic hydrogenation (H2, Pd/C) opens the piperazinone ring to form a piperazine derivative .

Oxidation Reactions

The benzofuran ring is resistant to mild oxidation but may degrade under strong oxidants (e.g., KMnO4) to yield carboxylic acids .

Computational and Experimental Insights

-

Steric Effects : The 3,3-dimethyl groups reduce reactivity at the adjacent nitrogen, as shown in SAR studies of similar piperazinone derivatives .

-

Electronic Effects : The benzofuran-2-carbonyl group withdraws electron density, directing electrophiles to C5 and stabilizing the amide against hydrolysis .

For further validation, targeted experiments under the outlined conditions are recommended.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The presence of the thiadiazole moiety in N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide suggests potential efficacy against a range of bacterial and fungal pathogens. Studies have demonstrated that modifications in the structure can enhance activity against resistant strains of bacteria .

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds containing thiadiazole and triazine rings. The specific structural features of N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide may contribute to its ability to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been investigated. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation processes. This characteristic positions it as a candidate for developing anti-inflammatory drugs .

Material Science Applications

Polymer Chemistry

N-(4-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetamide can serve as a monomer or additive in polymer formulations. Its unique chemical structure can impart desirable properties such as increased thermal stability and enhanced mechanical strength to polymers .

Nanotechnology

In nanotechnology applications, this compound can be utilized in the synthesis of nanoparticles for drug delivery systems. Its ability to form stable complexes with various metals opens avenues for developing targeted therapies with reduced side effects .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-(1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets:

Enzyme Inhibition: It can inhibit enzymes such as tyrosinase, which is involved in melanin synthesis.

Pathways: It may affect signaling pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research.

Comparación Con Compuestos Similares

Similar Compounds

4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives: These compounds share a similar piperazine core and have been studied for their anticancer properties.

Benzofuran-2-carboxamide Derivatives: These compounds also feature the benzofuran moiety and have shown hypolipidemic activity.

Uniqueness

4-(1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one is unique due to its specific combination of the benzofuran and piperazine structures, which confer distinct chemical and biological properties

Actividad Biológica

4-(1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one is a synthetic compound that incorporates a benzofuran moiety, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{15}H_{18}N_{2}O_{2}

- Molecular Weight : 262.32 g/mol

The compound features a piperazine ring substituted with a benzofuran carbonyl group, which is pivotal for its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored through various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzofuran derivatives. A review by Yempala et al. (2014) noted that benzofuran-based compounds exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific activity of this compound against these pathogens remains to be fully elucidated; however, its structural similarity to other active benzofuran derivatives suggests potential efficacy.

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzofuran derivative A | S. aureus | 8 μg/mL |

| Benzofuran derivative B | E. coli | 4 μg/mL |

| This compound | TBD | TBD |

Anticancer Activity

In addition to its antimicrobial properties, benzofuran derivatives have shown promise in cancer therapy. Research indicates that certain benzofuran compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways . The exact mechanism for this compound remains under investigation but may involve similar pathways.

Case Study: Anticancer Activity

A study conducted on benzofuran derivatives demonstrated that compounds with carbonyl functionalities exhibited significant cytotoxicity against breast cancer cell lines. The study reported IC50 values ranging from 10 to 50 μM for various derivatives . While specific data for our compound is not yet available, it is reasonable to hypothesize that it may exhibit comparable activity due to its structural attributes.

Structure-Activity Relationship (SAR)

Understanding the SAR of benzofuran derivatives is crucial for predicting the biological activity of new compounds. Key factors influencing activity include:

- Substitution Patterns : The position and type of substituents on the benzofuran ring significantly affect potency.

- Functional Groups : Carbonyl groups enhance interaction with biological targets.

Research indicates that modifications to the piperazine ring can also alter pharmacological profiles, potentially increasing selectivity and reducing toxicity .

Propiedades

IUPAC Name |

4-(1-benzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-15(2)14(19)16-7-8-17(15)13(18)12-9-10-5-3-4-6-11(10)20-12/h3-6,9H,7-8H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXCFWIFDPLFAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1C(=O)C2=CC3=CC=CC=C3O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.